

Application Note: NMR Spectroscopic Characterization of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

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Compound of Interest

Compound Name: *Carbamethoxycarbonyl-D-Pro-D-Phe-OBzl*

Cat. No.: *B140510*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of the dipeptide **Carbamethoxycarbonyl-D-Pro-D-Phe-OBzl**. It includes protocols for sample preparation, data acquisition, and an illustrative analysis of expected NMR data.

Introduction

Carbamethoxycarbonyl-D-Pro-D-Phe-OBzl is a protected dipeptide composed of D-proline and D-phenylalanine. The N-terminus is protected by a carbamethoxycarbonyl group, and the C-terminus is protected as a benzyl ester. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such synthetic peptides. This application note details the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for this compound. While specific experimental data for this exact molecule is not widely available, this note provides an expected data range based on analogous structures and general principles of peptide NMR.

Data Presentation

The following tables summarize the expected chemical shifts (δ) for **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**. These are estimated values based on typical chemical shifts for the amino acid residues and protecting groups in similar chemical environments. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Illustrative ^1H NMR Data

Protons	Multiplicity	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
Phe-NH	d	6.5 - 7.5	~8.0
Phe- $\text{C}\alpha\text{H}$	m	4.6 - 4.9	-
Phe- $\text{C}\beta\text{H}_2$	m	2.9 - 3.2	-
Pro- $\text{C}\alpha\text{H}$	m	4.3 - 4.6	-
Pro- $\text{C}\beta\text{H}_2$	m	1.8 - 2.2	-
Pro- $\text{C}\gamma\text{H}_2$	m	1.8 - 2.2	-
Pro- $\text{C}\delta\text{H}_2$	m	3.4 - 3.7	-
OCH_3	s	3.7 - 3.9	-
OBzl- CH_2	s	5.0 - 5.3	-
Aromatic-H	m	7.2 - 7.4	-

Table 2: Illustrative ^{13}C NMR Data

Carbon Atom	Chemical Shift (δ , ppm)
Phe C=O	170 - 173
Pro C=O	170 - 173
Carbomethoxycarbonyl C=O	155 - 158
Phe C α	53 - 56
Phe C β	37 - 40
Pro C α	59 - 62
Pro C β	28 - 31
Pro C γ	24 - 27
Pro C δ	46 - 49
OCH ₃	52 - 54
OBzl-CH ₂	66 - 69
Aromatic C	127 - 136

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[\[1\]](#)[\[2\]](#)

- **Sample Purity:** Ensure the dipeptide sample is of high purity (>95%) to minimize interfering signals from impurities.[\[1\]](#)
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for peptides include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD).[\[3\]](#)[\[4\]](#) The choice of solvent can affect the chemical shifts of labile protons (e.g., amide NH).
- **Concentration:** For a small molecule like **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** (Molecular Weight: 442.49 g/mol), a concentration of 5-20 mg/mL is typically sufficient for ¹H

and ^{13}C NMR.[3][5] Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.[1][5]

- Sample Handling:
 - Use clean, dry, and unscratched NMR tubes.[2][3] Standard 5 mm tubes are appropriate for most routine experiments.[1]
 - Dissolve the sample in a separate vial before transferring it to the NMR tube to ensure complete dissolution and allow for filtration if solid particles are present.[5]
 - Transfer the solution to the NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the spectrometer (typically 4-5 cm).[1]
 - Cap the NMR tube securely to prevent solvent evaporation.[4]
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is often sufficient.

NMR Data Acquisition

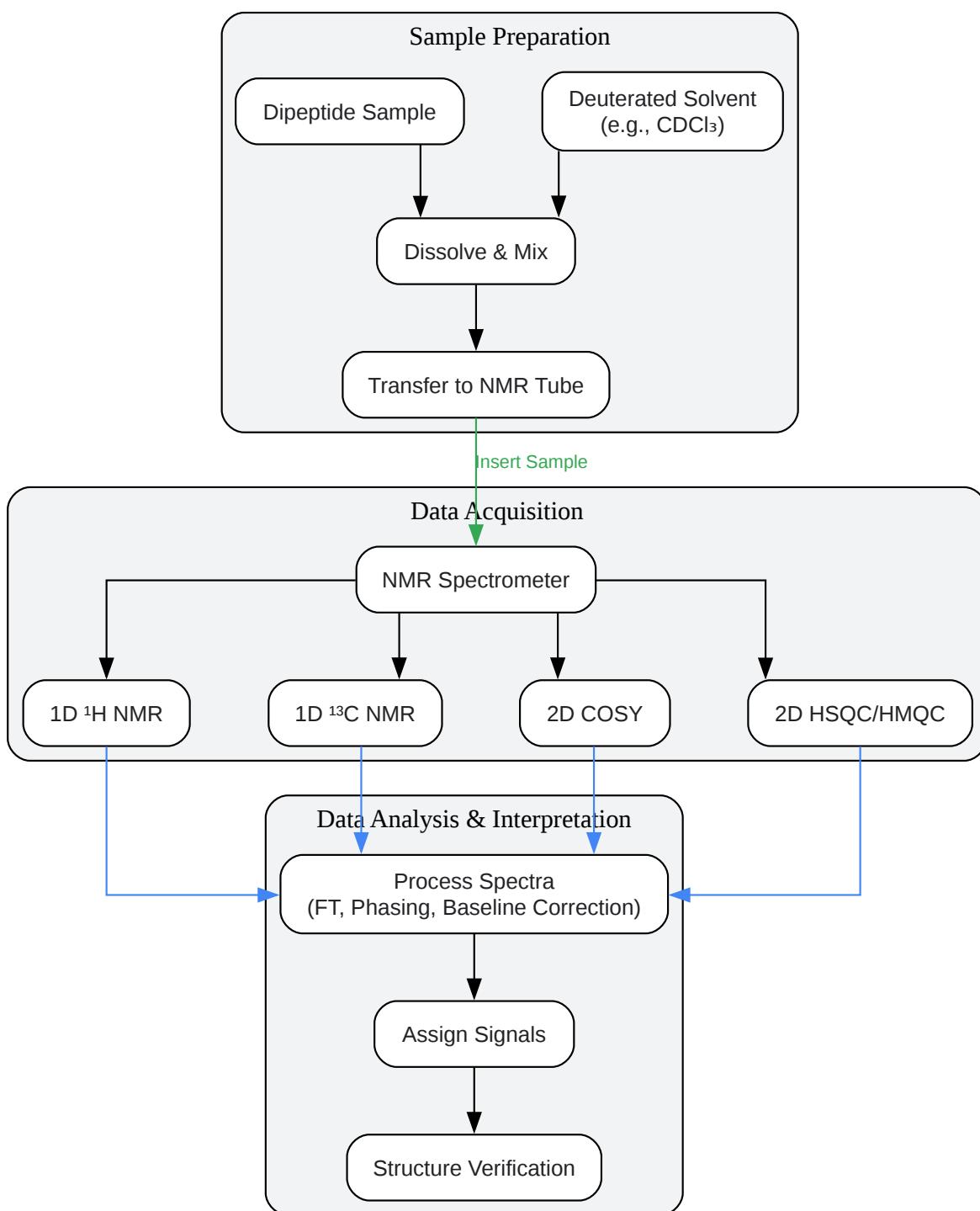
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

- 1D ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
- 1D ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

- Spectral Width: 200-250 ppm.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- 2D COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton spin-spin couplings, which helps in assigning protons within the same amino acid residue.
 - Pulse Program: Standard COSY experiment.
 - Spectral Width: 12-16 ppm in both dimensions.
 - Data Points: 1024 x 256 or 2048 x 512.
- 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):
 - Purpose: To correlate directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.
 - Pulse Program: Standard HSQC or HMQC experiment.
 - Spectral Width: 12-16 ppm (¹H dimension) and 160-200 ppm (¹³C dimension).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**.

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Caption: Workflow for NMR characterization of the dipeptide.

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